molecular formula C32H36O5S B8667908 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)- CAS No. 197915-34-7

2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)-

Cat. No. B8667908
M. Wt: 532.7 g/mol
InChI Key: DPIZCFCWCXWPKE-UHFFFAOYSA-N
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Patent
US05834506

Procedure details

Deprotection of 1.75 g (2.7 mmol) of 6-{4-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenyl }-3-(2-tert-butyl-5-methyl-phenylsulfanyl)-4-hydroxy-6-phenethyl-5,6-dihydro-pyran-2-one (prepared in the paragraph above) was accomplished as described in General Method 8 using 5.4 mL (5.4 mmol) of 1M tetrabutylammonium fluoride and 10 mL of THF. Purification by silica gel chromatography, eluting with MeOH:(50% Hexane-50% CH2Cl2) (1:99 to 5:95) gave the title compound, m.p. 154°-156° C.
Name
6-{4-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenyl }-3-(2-tert-butyl-5-methyl-phenylsulfanyl)-4-hydroxy-6-phenethyl-5,6-dihydro-pyran-2-one
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Si](C)(C)[O:6][CH2:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2([CH2:36][CH2:37][C:38]3[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=3)[O:21][C:20](=[O:22])[C:19]([S:23][C:24]3[CH:29]=[C:28]([CH3:30])[CH:27]=[CH:26][C:25]=3[C:31]([CH3:34])([CH3:33])[CH3:32])=[C:18]([OH:35])[CH2:17]2)=[CH:12][CH:11]=1)(C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[C:31]([C:25]1[CH:26]=[CH:27][C:28]([CH3:30])=[CH:29][C:24]=1[S:23][C:19]1[C:20](=[O:22])[O:21][C:16]([C:13]2[CH:14]=[CH:15][C:10]([O:9][CH2:8][CH2:7][OH:6])=[CH:11][CH:12]=2)([CH2:36][CH2:37][C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)[CH2:17][C:18]=1[OH:35])([CH3:34])([CH3:32])[CH3:33] |f:1.2|

Inputs

Step One
Name
6-{4-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenyl }-3-(2-tert-butyl-5-methyl-phenylsulfanyl)-4-hydroxy-6-phenethyl-5,6-dihydro-pyran-2-one
Quantity
1.75 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OCCOC1=CC=C(C=C1)C1(CC(=C(C(O1)=O)SC1=C(C=CC(=C1)C)C(C)(C)C)O)CCC1=CC=CC=C1)(C)C
Step Two
Name
Quantity
5.4 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography
WASH
Type
WASH
Details
eluting with MeOH

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C(C=C1)C)SC=1C(OC(CC1O)(CCC1=CC=CC=C1)C1=CC=C(C=C1)OCCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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